molecular formula C7H6BrIO B3034893 (3-Bromo-4-iodophenyl)methanol CAS No. 249647-26-5

(3-Bromo-4-iodophenyl)methanol

Cat. No. B3034893
CAS RN: 249647-26-5
M. Wt: 312.93 g/mol
InChI Key: UKBWGDPWHYKLAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and the need for enantiomeric purity. For example, a 7-step procedure was developed for the synthesis of enantiomerically pure diarylethanes, starting from a halogenated methanone and involving the resolution of diastereomeric acids by crystallization . This indicates that the synthesis of "(3-Bromo-4-iodophenyl)methanol" could also involve multiple steps and the need for careful control of stereochemistry.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be studied using various spectroscopic methods and X-ray diffraction. For instance, the absolute configurations of certain diarylethanes were determined by single-crystal X-ray diffractions . A DFT study on a related compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, provided insights into the structure-activity relationship, frontier orbital gap, and molecular electrostatic potential map, which are crucial for understanding the active sites of the molecule .

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds can be influenced by substituents on the aromatic ring. A study on the kinetics of piperidinodebromination of substituted biphenyls in methanol showed that the rates could be correlated with electronic effects of the substituents . This suggests that the presence of bromo and iodo substituents in "this compound" would also affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds can be quite distinct. For example, the synthesis of a bis(halophenyl) compound revealed its crystal structure and intermolecular interactions . The study of binary mixtures of an ionic liquid with methanol showed strong ion-alcohol interactions , which could be relevant when considering the solvent interactions of "this compound". Additionally, the participation of methanol as a solvent and reactant in the synthesis of haloethers indicates its potential role in the synthesis and properties of halogenated methanols .

Scientific Research Applications

  • Lipid Dynamics in Biological Membranes

    Methanol, a component of (3-Bromo-4-iodophenyl)methanol, plays a significant role in the study of lipid dynamics in biological membranes. It is used as a solubilizing agent for transmembrane proteins/peptides in biological and synthetic membranes. Research shows that methanol can significantly impact lipid dynamics, influencing the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).

  • Kinetics of Organic Reactions

    Studies on the kinetics of organic reactions involving bromo and nitro substituents in methanol have been conducted. These studies provide insights into the behavior of molecules and the impact of different substituents on reaction rates, which is essential in organic synthesis and pharmaceutical research (Guanti et al., 1977).

  • Antibacterial Properties of Marine Algae Extracts

    Bromophenols isolated from marine algae, which are structurally similar to this compound, have been studied for their antibacterial properties. These compounds show potential as antibacterial agents, which is crucial for developing new drugs and treatments (Xu et al., 2003).

  • Palladium-Catalyzed Intramolecular Carbometalation

    Research on palladium-catalyzed intramolecular carbometalation reactions, using compounds structurally related to this compound, has led to the development of efficient synthetic routes. This is significant for the synthesis of complex organic molecules, including pharmaceuticals (Richey & Yu, 2009).

  • Theoretical Studies on Molecular Structure and Activity

    DFT (Density Functional Theory) studies have been conducted on molecules similar to this compound to understand their molecular structure and activity. Such studies are crucial in drug design and material science (Trivedi, 2017).

properties

IUPAC Name

(3-bromo-4-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBWGDPWHYKLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307927
Record name 3-Bromo-4-iodobenzenemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

249647-26-5
Record name 3-Bromo-4-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249647-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-iodobenzenemethanol
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URL https://comptox.epa.gov/dashboard/DTXSID101307927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-iodobenzyl alcohol
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Synthesis routes and methods I

Procedure details

To a solution of methyl 3-bromo-4-iodobenzoate (110.0 mg, 0.322 mmol) in tetrahydrofuran (2 mL) was added 2 M lithium tetrahydroborate in tetrahydrofuran (0.161 mL) at room temperature. After stirring for 36 h, the reaction was quenched with sat. ammonium chloride solution, diluted with diethyl ether. The aqueous phase was extract with diethyl ether once. The combined organic solutions were dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified with silica gel chromatography (5% to 20% ethyl acetate/hexane) to give a white solid (66 mg, 65%). 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J=8.2 Hz, 1H), 7.63 (m, 1H), 6.98 (m, 1H), 4.63 (s, 2H). LCMS found for C7H5BrI (M+H−H2O)+: m/z=295, 297.
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110 mg
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0.161 mL
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65%

Synthesis routes and methods II

Procedure details

A solution of methyl 3-bromo-4-iodobenzoate (4.3 g, 12.6 mmol) in CH2Cl2 was cooled, under N2, to −78° C. DIBAL-H (25.2 mL of a 1M solution in CH2Cl2) was added slowly to the solution, which was stirred at −78° C. for 45 minutes and then allowed to come to room temperature. Next, the reaction mixture was diluted with 1M HCL (40 mL) and stirred for 30 minutes. The reaction was further diluted with water and extracted with CH2Cl2. The organic phase was dried (Na2SO4) and concentrated under vacuum to afford the intermediate (3.2 g, 82%) as a solid. 1HNMR (CDCl3) δ ppm: 7.85 (1H), 7.67 (1H), 7.02 (1H), 4.65 (2H), 1.76 (1H, OH).
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4.3 g
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82%

Synthesis routes and methods III

Procedure details

A solution of methyl 3-bromo-4-iodobenzoate (Preparation 23, 4.3 g, 12.6 mmol) in CH2Cl2 was cooled, under N2, to −78° C. DIBAL-H was added slowly to the solution, which was stirred at −78° C. for 45 minutes and then allowed to come to room temperature. Next, the reaction mixture was diluted with 1M HCL (40 mL) and stirred for 30 minutes. The reaction was further diluted with water and extracted with CH2Cl2. The organic phase was dried (Na2SO4) and concentrated under vacuum to afford the intermediate (3.2 g, 82%) as a solid. 1HNMR (CDCl3): 7.85 (1H), 7.67 (1H), 7.02 (1H), 4.65 (2H), 1.76 (1H, OH).
Quantity
4.3 g
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82%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-4-iodophenyl)methanol
Reactant of Route 2
(3-Bromo-4-iodophenyl)methanol
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(3-Bromo-4-iodophenyl)methanol
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(3-Bromo-4-iodophenyl)methanol
Reactant of Route 6
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